trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester
Description
Chemical Identity and Nomenclature
trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester (CAS 13991-44-1) is a bicyclic organic compound with the molecular formula C₁₀H₁₄O₅ and a molecular weight of 214.22 g/mol . Its systematic IUPAC name, dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate , reflects its stereochemical configuration and functional groups. The compound is characterized by a cyclohexane ring substituted with two methyl ester groups at the 1 and 2 positions and a ketone at the 4 position (Figure 1). Alternative names include trans-Dimethyl 4-oxocyclohexane-1,2-dicarboxylate and rel-(1r,2r)-4-oxocyclohexane-1,2-dicarboxylate, emphasizing its stereochemistry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 214.22 g/mol |
| CAS Registry Number | 13991-44-1 |
| SMILES Notation | COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC |
| InChI Key | HUKIJZIDGFUNMG-HTQZYQBOSA-N |
The compound’s stereochemical descriptor trans indicates the spatial arrangement of the ester groups on opposite faces of the cyclohexane ring. This configuration is critical for its reactivity and applications in asymmetric synthesis.
Historical Context in Organic Chemistry
The synthesis of this compound emerged from mid-20th-century efforts to develop stereoselective routes for cyclohexane derivatives. Early work on cyclohexane dicarboxylates focused on hydrogenation of aromatic precursors, such as terephthalic acid, to produce saturated analogs. However, controlling stereochemistry in these reactions remained challenging until advances in catalytic hydrogenation and enzymatic resolution methods in the 1990s.
A pivotal development came from Blicke and McCarty’s 1959 procedure for synthesizing related cyclohexanone dicarboxylates, which laid the groundwork for modern stereocontrolled syntheses. By the 2000s, microwave-assisted and solvent-free methods improved yields and selectivity, as demonstrated in the preparation of triazole derivatives from dimethyl acetylenedicarboxylate. These methodologies indirectly influenced the optimization of trans-4-oxo-1,2-cyclohexanedicarboxylate synthesis, particularly in achieving high enantiomeric excess (e.g., >97%).
Structural Features and Stereochemical Significance
The compound’s structure combines three reactive sites: a ketone, two ester groups, and a chair-conformation cyclohexane ring. X-ray crystallography and NMR studies confirm that the ester groups adopt equatorial positions in the most stable chair conformation, minimizing steric strain. The trans configuration ensures maximal distance between the bulky ester moieties, enhancing thermodynamic stability compared to the cis isomer.
Stereochemical Impact on Reactivity
- Nucleophilic Attacks : The ketone at C4 is electrophilic, enabling reactions with Grignard reagents or hydrides.
- Ester Hydrolysis : The methyl esters undergo base-catalyzed saponification to dicarboxylic acids, a step critical for polymer synthesis.
- Cycloadditions : The conjugated ketone-ester system participates in Diels-Alder reactions, forming spirocyclic compounds.
The (1R,2R) configuration also facilitates asymmetric catalysis. For example, iridium-catalyzed alkylations of ketones with diols exploit this stereochemistry to construct functionalized cyclohexanes with >99% enantiomeric excess.
Position in Cyclohexane Derivative Chemistry
This compound belongs to a broader class of cyclohexane dicarboxylates with industrial and academic relevance. Key comparisons include:
Table 2: Comparison with Related Cyclohexane Derivatives
Unlike 1,4-cyclohexanedicarboxylic acid, which is used in polymer manufacturing, the ketone group in trans-4-oxo-1,2-cyclohexanedicarboxylate enables redox transformations, making it valuable for synthesizing heterocycles and chiral auxiliaries. Its role in metal-organic frameworks (MOFs) is under exploration, leveraging the ketone’s coordinative potential.
Properties
IUPAC Name |
dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKIJZIDGFUNMG-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578057 | |
| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-44-1 | |
| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester typically involves the esterification of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving a high-quality product .
Chemical Reactions Analysis
Types of Reactions: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters.
Scientific Research Applications
Organic Synthesis
Trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester serves as an important intermediate in organic synthesis. It is utilized in:
- The preparation of complex molecules.
- The synthesis of polymers and resins.
This compound's unique structure allows for diverse chemical reactions, including oxidation and substitution, making it valuable for creating various derivatives .
Biological Research
In biological studies, this compound is employed to investigate:
- Enzyme-catalyzed reactions: It aids in understanding metabolic pathways involving ester hydrolysis.
- Potential interactions with biological systems: Preliminary studies suggest that similar compounds may inhibit enzymes involved in fatty acid metabolism and exhibit antioxidant properties.
Industrial Applications
In the industrial sector, this compound is used in:
- The production of coatings and adhesives.
- The formulation of polymers that require specific reactivity profiles due to its unique functional groups .
While extensive biological activity data on this compound is limited, its structural similarities to other biologically active compounds suggest potential interactions with specific enzymes and receptors. Notably:
- Enzyme Inhibition: Similar compounds have shown inhibitory effects on soluble epoxide hydrolase (sEH), which is crucial for fatty acid metabolism.
- Antioxidant Activity: There are indications that dicarboxylic acids may possess antioxidant properties that could protect cells from oxidative stress .
Comparative Analysis with Related Compounds
A comparative analysis highlights the distinct characteristics of this compound against similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester | Similar dicarboxylic structure without ketone | More straightforward reactivity profile |
| 4-Oxo-Cyclopentane-1,2-Dicarboxylic Acid Dimethyl Ester | Smaller ring structure | Different ring strain leading to distinct reactivity |
| 3-Hydroxy-1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester | Hydroxy group addition | Potentially higher biological activity |
This table illustrates how the presence of specific functional groups influences the reactivity and application potential of these compounds.
Mechanism of Action
The mechanism of action of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors . The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways . The keto group can also undergo reduction or oxidation, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Physical Properties :
- Density : 1.1 g/cm³
- Boiling Point : 75°C at 0.8 mmHg
- Refractive Index : 1.457
- Purity : Available at 97% (industrial grade) .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Differences
| Compound Name | CAS No. | Substituents | Functional Groups |
|---|---|---|---|
| trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester | 13991-44-1 | 1,2-dimethyl ester; 4-oxo | Ester, ketone |
| trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester | 15177-67-0 | 1-methyl ester; 4-carboxylic acid | Ester, carboxylic acid |
| cis-1,2-Cyclohexanedicarboxylic anhydride | 13149-00-3 | 1,2-anhydride | Anhydride |
| 1,2-Cyclohexanedicarboxylic acid, diisononyl ester | 166412-78-8 | 1,2-diisononyl ester | Ester |
| Diethyl trans-4-cyclohexene-1,2-dicarboxylate | 5048-50-0 | 1,2-diethyl ester; 4-cyclohexene | Ester, alkene |
Physical and Chemical Properties
Table 2: Physical Property Comparison
Key Observations :
- The 4-oxo group in the target compound increases polarity compared to non-oxygenated analogs (e.g., diisononyl ester) but reduces it compared to carboxylic acids (e.g., trans-1,4-monocarboxylic acid) .
- Diisononyl ester has significantly higher molecular weight and lipophilicity, making it suitable for plasticizers .
- Anhydrides (e.g., cis-1,2-cyclohexanedicarboxylic anhydride) exhibit higher reactivity toward hydrolysis compared to esters .
Table 3: Reactivity and Use Cases
Biological Activity
Trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester (CAS No. 13991-44-1) is a synthetic compound that belongs to the family of dicarboxylic acid derivatives. It features a cyclohexane ring with two carboxylic acid groups and a ketone functional group, providing it with unique chemical properties. This compound serves as a versatile intermediate in organic synthesis and has potential biological activities that warrant further investigation.
Synthesis
This compound can be synthesized through various methods, primarily involving the esterification of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. Other synthetic routes may include oxidation and reduction reactions that modify the functional groups present in the compound.
The biological activity of this compound is not extensively documented; however, its structural similarities to other biologically active compounds suggest potential interactions with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures may exhibit inhibitory effects on enzymes involved in metabolic pathways.
Potential Biological Effects
Research into related compounds indicates that this compound could interact with biological systems in several ways:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in fatty acid metabolism .
- Antioxidant Activity: Some studies suggest that dicarboxylic acids may possess antioxidant properties, potentially contributing to cellular protection against oxidative stress.
Comparative Analysis with Related Compounds
A comparison of this compound with similar compounds reveals distinct characteristics that may influence its biological activity:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester | Similar dicarboxylic structure without ketone | More straightforward reactivity profile |
| 4-Oxo-Cyclopentane-1,2-Dicarboxylic Acid Dimethyl Ester | Smaller ring structure | Different ring strain leading to distinct reactivity |
| 3-Hydroxy-1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester | Hydroxy group addition | Potentially higher biological activity |
Q & A
Q. What are the optimal synthetic routes for preparing trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester, and how can reaction yields be improved?
The synthesis of cyclohexanedicarboxylic acid esters typically involves esterification of the parent acid or anhydride. For example, trans-1,2-cyclohexanedicarboxylic acid monomethyl ester was prepared by refluxing cyclohexanedicarboxylic anhydride with methanol, followed by extraction with sodium bicarbonate and methylene chloride, drying, and recrystallization in petroleum ether (yield: ~20% for the trans isomer) . To improve yields for the dimethyl ester, optimizing molar ratios (e.g., excess methanol), reaction time, and purification methods (e.g., fractional distillation or chromatography) is critical. Monitoring reaction progress via IR spectroscopy (e.g., loss of anhydride carbonyl peaks at ~1850 cm⁻¹ and ester C=O at ~1725 cm⁻¹) ensures completion .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Stereochemical assignment relies on NMR and X-ray crystallography. For cyclohexane derivatives, -NMR coupling constants () between axial/equatorial protons (e.g., ) and NOE correlations can distinguish cis/trans isomers. IR spectroscopy (e.g., carbonyl stretching frequencies) and polarimetry (for chiral centers) may supplement structural validation .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
The compound’s ester and ketone functionalities make it susceptible to hydrolysis under acidic/basic conditions and thermal decomposition. Storage in anhydrous environments (e.g., desiccators) at 2–8°C is recommended. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can identify degradation products, such as decarboxylated derivatives or anhydrides, detectable via GC-MS or HPLC .
Advanced Research Questions
Q. How does the presence of the 4-oxo group influence the reactivity of trans-1,2-cyclohexanedicarboxylic acid dimethyl ester in ring-opening or cycloaddition reactions?
The 4-oxo group introduces electron-withdrawing effects, polarizing the cyclohexane ring and enhancing susceptibility to nucleophilic attack. For example, in Diels-Alder reactions, the ketone may act as a dienophile, with regioselectivity influenced by steric hindrance from the ester groups. Computational studies (DFT) can model transition states, while LC-MS or -NMR tracks adduct formation .
Q. What analytical methodologies are most effective for resolving and quantifying degradation products of this compound under oxidative stress?
Thermogravimetric analysis (TGA) coupled with GC-MS can identify volatile degradation products (e.g., decarboxylated alkenes or cyclic ketones). For non-volatile residues, HPLC-PDA or LC-QTOF-MS with C18 columns (acetonitrile/water gradients) provides high-resolution separation. Oxidative pathways (e.g., lead dioxide-mediated decarboxylation at 135°C) yield compounds with distinct IR signatures (e.g., conjugated double bonds at ~1648 cm⁻¹) .
Q. How do steric and electronic effects of the dimethyl ester groups impact catalytic hydrogenation or reduction of the 4-oxo moiety?
The ester groups create steric bulk, potentially hindering catalyst access to the ketone. Selective reduction of the 4-oxo group to a hydroxyl or methylene group may require tailored catalysts (e.g., PtO₂ in acetic acid vs. NaBH₄/CeCl₃). Monitoring via -NMR (disappearance of ketone proton at δ ~2.5 ppm) and comparing turnover frequencies (TOF) under varying pressures/temperatures quantifies catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
